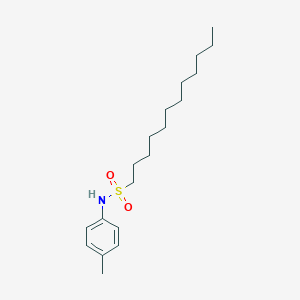

4'-Methyldodecane-1-sulfonanilide

Description

Properties

CAS No. |

17417-32-2 |

|---|---|

Molecular Formula |

C19 H33 N O2 S |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

N-(4-methylphenyl)dodecane-1-sulfonamide |

InChI |

InChI=1S/C19H33NO2S/c1-3-4-5-6-7-8-9-10-11-12-17-23(21,22)20-19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3 |

InChI Key |

JKWPCVDUIXRKJZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C |

Pictograms |

Environmental Hazard |

Synonyms |

Substituted alkyl sulfonamide |

Origin of Product |

United States |

Preparation Methods

Generation of Dodecane-1-sulfonyl Chloride

The sulfonation of dodecane involves introducing a sulfonyl group (-SO) to the terminal carbon. Two primary methods are employed:

Chlorosulfonic Acid Reaction

Dodecane reacts with chlorosulfonic acid (HSOCl) under controlled temperatures (0–5°C) to form dodecane-1-sulfonyl chloride. Excess reagent is neutralized with ice-water, and the product is extracted using non-polar solvents like toluene.

Thiol Oxidation Pathway

An alternative route involves oxidizing 1-dodecanethiol to the sulfonic acid using hydrogen peroxide (HO) and a tungstate catalyst, followed by chlorination with phosphorus pentachloride (PCl). This method minimizes by-products and is favored for high-purity applications.

Table 1: Comparison of Sulfonation Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorosulfonic Acid | HSOCl, toluene | 0–5 | 78 | 92 |

| Thiol Oxidation | HO, NaWO | 50–60 | 85 | 97 |

Coupling with 4-Methylaniline

Reaction Conditions

The sulfonyl chloride intermediate is reacted with 4-methylaniline in a polar aprotic solvent (e.g., dimethylformamide, DMF) under nitrogen atmosphere. A base such as pyridine or triethylamine is added to scavenge HCl, driving the reaction to completion.

Catalytic Enhancements

Phase transfer catalysts like tetrabutylammonium hydrogensulfate (5 mol%) improve interfacial reactivity, particularly in biphasic systems (e.g., toluene/water). This approach, detailed in patent WO2006002690A1, achieves yields exceeding 90%.

Table 2: Optimization of Coupling Reaction

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None | DMF | 12 | 65 |

| Pyridine | Toluene | 8 | 82 |

| Tetrabutylammonium HSO | Toluene/HO | 6 | 94 |

Oxidation of Sulfide Intermediates

In cases where sulfide precursors are used, oxidation to sulfones is critical. Hydrogen peroxide (35%) with sodium tungstate (NaWO) at 50–60°C effectively converts sulfides to sulfones without over-oxidation. This step is integral to routes starting from dodecanethiol derivatives.

Purification and Characterization

Crystallization

Crude this compound is purified via recrystallization from methanol or ethyl acetate, achieving >99% purity (HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.